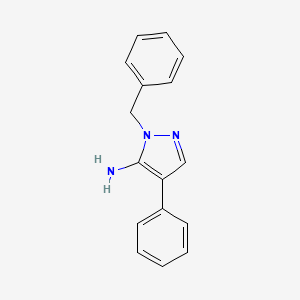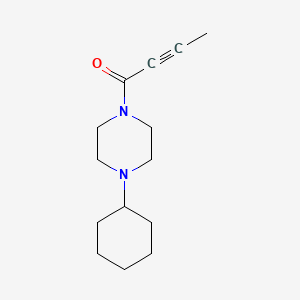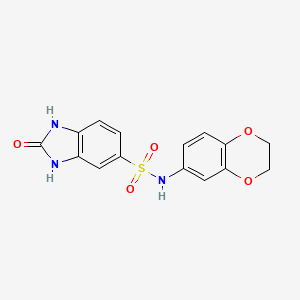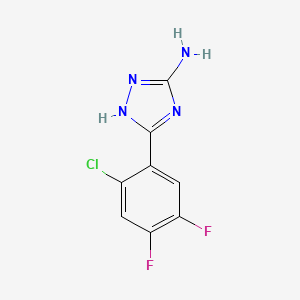![molecular formula C13H10N2O5S B14941606 6-methyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide](/img/structure/B14941606.png)
6-methyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE is a complex organic compound characterized by its unique structure, which includes a dibenzo-oxathiazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]THIAZEPINE-5,5(6H)-DIONE: Similar structure but lacks the oxygen atom in the oxathiazepine ring.
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXAZEPINE-5,5(6H)-DIONE: Similar structure but lacks the sulfur atom in the oxathiazepine ring.
Uniqueness
6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which can influence its chemical reactivity and biological activity. This dual presence makes it a valuable compound for studying the effects of heteroatoms in organic molecules.
Propiedades
Fórmula molecular |
C13H10N2O5S |
|---|---|
Peso molecular |
306.30 g/mol |
Nombre IUPAC |
6-methyl-3-nitrobenzo[c][5,2,1]benzoxathiazepine 5,5-dioxide |
InChI |
InChI=1S/C13H10N2O5S/c1-14-10-4-2-3-5-11(10)20-12-7-6-9(15(16)17)8-13(12)21(14,18)19/h2-8H,1H3 |
Clave InChI |
JCFAXMVHKCOKRV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2OC3=C(S1(=O)=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)
![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)

![Tert-butyl 2-{[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B14941576.png)

![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B14941590.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)


